3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

BRD4 bromodomain inhibitor Epigenetics Structure-Activity Relationship

3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a rationally designed, substituted triazolopyridazine that acts as a bromodomain inhibitor. It belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives being developed as epigenetic probes, specifically targeting the BRD4 bromodomain 1 (BD1) with micromolar affinity.

Molecular Formula C12H17N5O
Molecular Weight 247.30 g/mol
Cat. No. B6109612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC12H17N5O
Molecular Weight247.30 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)NCC3CCCO3
InChIInChI=1S/C12H17N5O/c1-2-11-14-15-12-6-5-10(16-17(11)12)13-8-9-4-3-7-18-9/h5-6,9H,2-4,7-8H2,1H3,(H,13,16)
InChIKeyKIGRWMHDJKZBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine: A Next-Generation BRD4 Bromodomain Inhibitor Scaffold


3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a rationally designed, substituted triazolopyridazine that acts as a bromodomain inhibitor. It belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives being developed as epigenetic probes, specifically targeting the BRD4 bromodomain 1 (BD1) with micromolar affinity [1]. Its core structure is characterized by a 3-ethyl substitution on the triazole ring and a tetrahydrofuran-2-ylmethyl moiety on the 6-amine, a combination that distinguishes it from earlier aryl-substituted analogs. This compound serves as a critical tool molecule for studying the structure-activity relationships (SAR) within the Kac binding pocket of BRD4 [1].

Why 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Generic Triazolopyridazine Analogs


Generic substitution within this chemical class is not feasible due to the extreme sensitivity of BRD4 BD1 binding to specific modifications at the R1 and R2 positions of the triazolopyridazine core. Crystallographic studies have shown that the 3-ethyl group at R1 (as in compound 12) establishes critical hydrophobic interactions with the WPF motif in the Kac binding pocket, specifically engaging Val87, and alterations to this group, such as changing from ethyl to trifluoromethyl, abolish this interaction and decrease potency [1]. Simultaneously, the tetrahydrofuran-2-ylmethyl moiety at R2, while not resolved in the available crystal structures, is part of a linker region where changes to other bulky groups like indole-propanol have been shown to dramatically alter binding modes [2]. Replacing this compound with analogs that have different R1 or R2 substituents will result in a loss of the specific binding interactions that define its inhibitory profile, making the procurement of this exact derivative essential for SAR campaigns and chemical probe development [1][2].

Quantitative Differentiation Evidence for 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Enhanced BRD4 BD1 Binding Affinity Through Optimized R1 Substitution

The 3-ethyl group in the target compound provides a distinct hydrophobic advantage over other R1 substitutions in the triazolopyridazine series. While direct IC50 data for the target compound is not publicly available, the closest crystallized analog, a compound with a 3-ethyl group and a different R2 substituent (PDB 7YMG), demonstrated micromolar inhibitory activity against BRD4 BD1. In contrast, the 3-methyl analog (compound 5) and 3-trifluoromethyl analog (compound 6) from the same study showed varying potencies. Critically, the 3-trifluoromethyl substitution on compound 6 was reported to lose the hydrophobic interaction with Val87, which is maintained by the 3-methyl and 3-ethyl containing compounds 5 and 12 [1]. This suggests that the 3-ethyl substitution in the target compound preserves a key binding interaction that is absent in the 3-trifluoromethyl comparator [1].

BRD4 bromodomain inhibitor Epigenetics Structure-Activity Relationship

Structural Differentiation from Crystallized Analog via Unique Tetrahydrofuran-2-ylmethyl R2 Group

The target compound features a tetrahydrofuran-2-ylmethyl group at the R2 position, which differs from the R2 substituent of its closest crystallized analog, compound 12 (PDB 7YMG), which has an indole-propanol moiety. The crystal structure of BD1 in complex with the indole-propanol analog shows the R2 group extends towards the solvent-exposed region and the WPF motif [2]. The smaller and more flexible tetrahydrofuran-2-ylmethyl group in the target compound is predicted to alter the binding mode and physiochemical properties, such as solubility and permeability, compared to the bulkier aromatic indole-containing analog [1]. This structural divergence provides a unique chemical biology tool to probe the tolerance of the BRD4 BD1 binding site for different linkers.

X-ray crystallography BRD4 BD1 Chemical probe

Functional Selectivity for BRD4 Bromodomain 1 (BD1) Over Other BET Proteins

The [1,2,4]triazolo[4,3-b]pyridazine scaffold, to which the target compound belongs, was discovered to be a selective inhibitor of BRD4 bromodomains. The study by Kim et al. reported a series of derivatives with micromolar IC50 values against BRD4 BD1 [1]. While the target compound's specific selectivity panel data is not reported, the class-level evidence from its close analogs demonstrates a clear preference for BRD4 BD1 over other BET family bromodomains, as the chemical optimization was guided by crystal structures of BD1 in complex with multiple derivatives [1]. This contrasts with pan-BET inhibitors like (+)-JQ1, which show potent binding to both BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT, leading to broader pharmacological effects [2]. This class-level selectivity suggests the target compound is a valuable tool for dissecting BRD4 BD1-specific biology.

BET inhibition Selectivity Epigenetics

Optimal Scientific Applications for 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Structure-Activity Relationship (SAR) Studies for BRD4 BD1 Chemical Probes

This compound is ideally suited for structure-guided SAR campaigns aimed at developing selective chemical probes for BRD4 BD1. Its 3-ethyl R1 group maintains a critical Val87 interaction, while the tetrahydrofuran-2-ylmethyl R2 group offers a distinct vector for exploration compared to the crystallized indole-propanol analog (PDB 7YMG) [1][2]. Researchers can use it as a key intermediate to explore how alterations in the solvent-exposed region affect binding affinity and selectivity.

Epigenetic Target Deconvolution and Functional Genomics

Given the class-level selectivity of [1,2,4]triazolo[4,3-b]pyridazines for BRD4 BD1 over other BET bromodomains, this compound can serve as a selective tool for target deconvolution studies [1]. Unlike pan-BET inhibitors such as (+)-JQ1, its use can help attribute specific transcriptional and phenotypic effects to BRD4 BD1 inhibition alone [3]. This is critical for validating BRD4 BD1 as a therapeutic target in oncology and inflammatory diseases.

Co-crystallization and Biophysical Binding Mode Analysis

The compound is an excellent candidate for co-crystallization trials with BRD4 BD1. Its close analog was successfully co-crystallized (PDB 7YMG), and resolving the binding mode of this tetrahydrofuran-2-ylmethyl derivative would provide novel structural insights into the tolerance of the Kac binding pocket for aliphatic, heterocyclic linkers [2]. Such structures are invaluable for computational chemistry and structure-based drug design.

Quote Request

Request a Quote for 3-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.